N-[(1Z)-3-(BENZYLAMINO)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE
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Overview
Description
N-[(1Z)-3-(BENZYLAMINO)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a naphthalene core with a benzylamino group, an oxo group, and a dimethylbenzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-3-(BENZYLAMINO)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactionsThe oxo group is then introduced via oxidation reactions, and finally, the dimethylbenzenesulfonamide moiety is attached through sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-3-(BENZYLAMINO)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the benzylamino and sulfonamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthalene core or the benzylamino group .
Scientific Research Applications
N-[(1Z)-3-(BENZYLAMINO)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-[(1Z)-3-(BENZYLAMINO)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The naphthalene core and sulfonamide moiety can also participate in various binding interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives and benzylamino-substituted molecules, such as:
- N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide
- 4H-3,1-Benzothiazin-4-ones
- Benzylamine derivatives
Uniqueness
What sets N-[(1Z)-3-(BENZYLAMINO)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its structural complexity and potential for biological activity make it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C25H22N2O3S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(3-benzylimino-4-oxonaphthalen-1-yl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H22N2O3S/c1-17-12-13-24(18(2)14-17)31(29,30)27-22-15-23(26-16-19-8-4-3-5-9-19)25(28)21-11-7-6-10-20(21)22/h3-15,27H,16H2,1-2H3 |
InChI Key |
ODKQIYINBWFJFL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=NCC3=CC=CC=C3)C(=O)C4=CC=CC=C42)C |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=NCC3=CC=CC=C3)C(=O)C4=CC=CC=C42)C |
Origin of Product |
United States |
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